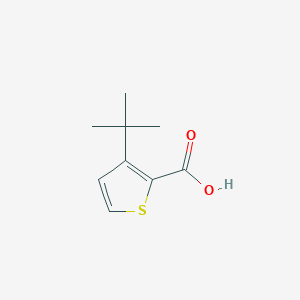

3-(tert-Butyl)thiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)6-4-5-12-7(6)8(10)11/h4-5H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRAYDNEYNKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Properties of 3-tert-Butylthiophene-2-carboxylic Acid

Executive Summary

3-tert-butylthiophene-2-carboxylic acid represents a structurally significant thiophene derivative where the interplay between the bulky tert-butyl group at position 3 and the carboxylic acid moiety at position 2 dictates its physicochemical behavior. Unlike its 5-substituted counterparts, this isomer exhibits profound steric inhibition of resonance , forcing the carboxyl group out of coplanarity with the aromatic ring. This guide analyzes the molecule’s structural architecture, synthetic pathways, and reactivity profile, serving as a blueprint for its utilization in structure-based drug design (SBDD) and materials science.

Part 1: Structural Architecture & Steric Dynamics

Molecular Identity

-

Systematic Name: 3-(1,1-dimethylethyl)thiophene-2-carboxylic acid

-

Core Scaffold: Thiophene (5-membered heteroaromatic ring containing sulfur).[1]

-

Substituents:

-

C2 Position: Carboxylic acid (-COOH).

-

C3 Position: tert-Butyl group (-C(CH₃)₃).

-

The "Ortho-Effect" and Torsional Strain

The defining feature of this molecule is the steric clash between the oxygen atoms of the C2-carboxyl group and the methyl protons of the C3-tert-butyl group.

-

Planarity Violation: In unsubstituted thiophene-2-carboxylic acid, the carboxyl group is largely coplanar with the ring, allowing for

-conjugation. In the 3-tert-butyl derivative, the Van der Waals radius of the tert-butyl group (~2.7 Å) overlaps with the carboxyl group. -

Conformational Lock: To minimize steric repulsion, the C2-C(O)OH bond rotates, creating a significant torsion angle (typically 40°–90° depending on crystal packing forces) relative to the thiophene plane.

-

Electronic Consequence: This deplanarization breaks the conjugation between the carboxyl

-system and the thiophene aromatic system. Consequently, the acidity (pKa) and UV-Vis absorption maximum (

Graphviz Visualization: Steric Interaction Map

The following diagram illustrates the steric pressure points and the resulting torsional rotation.

Figure 1: Logical map of steric interactions forcing the deplanarization of the carboxylic acid moiety.

Part 2: Synthetic Pathways & Process Chemistry

Synthesizing the 3-tert-butyl isomer is more challenging than the 5-isomer due to the directing effects of the bulky group. Direct lithiation of 3-tert-butylthiophene often yields a mixture favoring the less hindered 5-position.

Preferred Route: Halogen-Metal Exchange (Regioselective)

To ensure the carboxylic acid is installed exclusively at the 2-position, a brominated precursor is required.

Protocol:

-

Starting Material: 2-Bromo-3-tert-butylthiophene.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).

-

Electrophile: Dry CO₂ gas or solid dry ice.

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 2-bromo-3-tert-butylthiophene (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to -78°C.

-

Exchange: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes.

-

Mechanistic Note: The bromine atom at C2 facilitates rapid Lithium-Halogen exchange, generating the 2-lithio species faster than n-BuLi can deprotonate the C5 position.

-

-

Quench: Bubble excess dry CO₂ gas through the solution at -78°C for 30 minutes. The solution will become viscous/slurry.

-

Workup: Warm to room temperature. Quench with 1M HCl to pH 2. Extract with Ethyl Acetate.

Graphviz Visualization: Synthetic Workflow

Figure 2: Regioselective synthesis pathway via halogen-metal exchange to avoid C5-substitution.

Part 3: Reactivity Profile & Applications

Quantitative Data Summary

| Property | Value (Approx/Predicted) | Context |

| Formula | C₉H₁₂O₂S | Molecular Weight: 184.26 g/mol |

| pKa | ~4.0 - 4.2 | Weaker acid than unsubstituted thiophene-2-COOH (pKa 3.[2]5) due to +I effect of t-butyl and loss of resonance stabilization of the anion. |

| LogP | 2.9 | Highly lipophilic due to the tert-butyl group. |

| H-Bond Donors | 1 | Carboxylic Acid -OH |

| H-Bond Acceptors | 2 | Carbonyl O, Thiophene S |

Reactivity Challenges

-

Amide Coupling: Standard EDC/NHS coupling is sluggish. The bulky tert-butyl group at C3 shields the C2 carbonyl carbon.

-

Solution: Use high-activity coupling agents like HATU or convert to the acid chloride using Oxalyl Chloride/DMF (catalytic) prior to amine addition.

-

-

Decarboxylation: The steric strain makes the C2-COOH bond more labile than usual. Heating above 150°C (or in the presence of Cu/Quinoline) can lead to decarboxylation, reverting to 3-tert-butylthiophene.

Pharmaceutical Utility

In drug discovery, this scaffold acts as a bioisostere for ortho-substituted benzoic acids .

-

Conformational Restriction: The tert-butyl group locks the rotation of attached amides, potentially fixing the bioactive conformation of a drug molecule (reducing entropic penalty upon binding).

-

Metabolic Blocking: The C3 position is metabolically vulnerable in thiophenes. The tert-butyl group blocks this site from CYP450 oxidation, extending the half-life of the compound.

References

-

PubChem. tert-Butyl thiophene-2-carboxylate (Compound Summary). National Library of Medicine.[3] [Link] (Note: Provides foundational data on the tert-butyl/thiophene ester class).

-

MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules, 2022.[4] [Link] (Source for carboxylation mechanisms and pKa considerations of thiophene derivatives).

-

Wiley Online Library. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link] (Authoritative source on the pharmacophore properties of carboxylic acids in drug design).

Sources

- 1. uomphysics.net [uomphysics.net]

- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 3. tert-Butyl thiophene-2-carboxylate | C9H12O2S | CID 13495746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium | MDPI [mdpi.com]

3-(tert-Butyl)thiophene-2-carboxylic acid SDS safety data sheet

Technical Monograph: 3-(tert-Butyl)thiophene-2-carboxylic acid Safety, Handling, and Synthetic Application Guide

Executive Summary

This technical guide provides a comprehensive safety and handling profile for This compound , a specialized heterocyclic building block. Unlike its common isomer (5-tert-butyl), the 3-position substitution introduces significant steric bulk ortho to the carboxylic acid. This structural feature dictates unique handling requirements and necessitates specific synthetic strategies for downstream derivatization.

Note on Data Source: As a novel/custom intermediate, specific experimental toxicological data for this isomer is limited. The safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of analogous thiophene-2-carboxylic acids and standard GHS classification principles for substituted aromatic acids.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The presence of the bulky tert-butyl group at the C3 position significantly alters the solubility and reactivity profile compared to the parent thiophene-2-carboxylic acid.

| Parameter | Data / Specification | Notes |

| Chemical Name | This compound | IUPAC |

| CAS Number | Not Listed / Custom Synthesis | Common analogs: 5-tert-butyl (29212-25-7) |

| Molecular Formula | C₉H₁₂O₂S | |

| Molecular Weight | 184.26 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow |

| Predicted pKa | ~3.8 – 4.2 | Less acidic than unsubstituted (pKa 3.5) due to +I effect of t-butyl |

| LogP (Predicted) | ~2.8 – 3.1 | Lipophilic; low water solubility |

| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in water/hexanes |

| Melting Point | Predicted: 110–130 °C | Based on 3-methyl/5-tert-butyl analogs |

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the functional group analysis (carboxylic acid + thiophene ring), this compound is classified as an Irritant.[1] The primary risks are tissue damage upon contact due to acidity and potential sensitization from the thiophene moiety.

Hazard Statements (H-Codes):

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[5][6] Continue rinsing.[6]

Part 3: Safe Handling & Storage Protocol

Storage Stability

-

Condition: Store in a cool, dry place (2–8°C recommended for long-term).

-

Atmosphere: Hygroscopic potential; store under inert atmosphere (Nitrogen/Argon) if possible.

-

Incompatibility: Strong oxidizing agents and strong bases.[2]

Handling Workflow (Visualized)

The following diagram outlines the decision logic for safe weighing and dissolution, critical for preventing respiratory exposure to fine particulates.

Figure 1: Safe handling workflow for potent/irritant organic solids. Prioritizes containment and rapid dissolution to minimize dust exposure.

Part 4: Technical Application Note – Synthetic Strategy

The Challenge: Steric Hindrance The defining feature of this compound is the steric clash between the bulky tert-butyl group at C3 and the carboxylic acid at C2. This "ortho-effect" significantly retards nucleophilic attack at the carbonyl carbon, making standard amide couplings (e.g., EDC/NHS) sluggish or low-yielding.

Recommended Coupling Protocols:

-

Acid Chloride Method (Gold Standard):

-

Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.

-

Why: The acid chloride is highly electrophilic, overcoming the steric barrier.

-

-

High-Activity Coupling Agents:

-

Use HATU or COMU with DIPEA in DMF.

-

Avoid: Carbodiimides (EDC/DCC) alone, as the active ester formation is slow and prone to N-acylurea rearrangement side reactions.

-

Synthetic Pathway Visualization

Figure 2: Synthetic decision tree highlighting the necessity of high-energy intermediates (Acid Chlorides) to overcome the steric hindrance of the 3-tert-butyl group.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate tissue damage.

| Exposure Route | Immediate Action | Follow-Up |

| Eye Contact | Rinse immediately with water for 15+ mins. Hold eyelids open. | Seek medical attention immediately.[6] |

| Skin Contact | Wash off with soap and plenty of water.[2][6] Remove contaminated clothes.[6] | If irritation persists, consult a physician. |

| Inhalation | Move person to fresh air.[2][6] If not breathing, give artificial respiration.[2] | Monitor for respiratory distress (coughing/wheezing). |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Call a POISON CENTER or doctor. |

References

-

PubChem. Thiophene-2-carboxylic acid (Parent Structure Safety Data). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-Thiophenecarboxylic acid. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses steric hindrance in couplings). Available at: [Link]

Sources

The Steric-Electronic Paradox: A Technical Guide to tert-Butyl Thiophenes

Executive Summary

This technical guide addresses the synthesis, physicochemical characterization, and application of tert-butyl substituted thiophenes. Unlike linear alkyl chains (e.g., hexyl, octyl) used primarily for solubility in polythiophenes, the tert-butyl group introduces a unique "steric anchor." It provides significant electron-donating capability (+I effect) while imposing severe steric constraints that dictate molecular planarity and metabolic stability. This guide is designed for scientists optimizing organic semiconductors (OSCs) or modulating metabolic clearance in drug discovery.

Part 1: Structural & Electronic Fundamentals

The Electronic "Push"

The tert-butyl group is a strong inductive donor. When attached to the thiophene ring, it increases the electron density of the

-

HOMO Modulation: The inclusion of a tert-butyl group typically destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level. In conjugated polymers, this can lower the oxidation potential, making the material more easily p-doped.

-

LUMO & Band Gap: While the HOMO rises, the Lowest Unoccupied Molecular Orbital (LUMO) is often less affected, resulting in a narrowed electrochemical band gap compared to unsubstituted thiophenes.

The Steric "Twist" (Critical Design Parameter)

The defining feature of tert-butyl thiophenes is the Van der Waals radius of the substituent (~3.0 Å).

-

In Monomers: The bulk prevents attack at adjacent positions during electrophilic substitution, acting as a highly effective regio-directing group.

-

In Polymers: This is the critical failure point for many designs. A tert-butyl group at the 3-position of a thiophene ring can cause significant steric clash with the sulfur atom or substituents on the adjacent ring. This forces the polymer backbone to twist out of planarity, breaking conjugation and reducing charge carrier mobility.

-

Mitigation: Successful designs often use tert-butyl groups on every second or fourth ring (spacers) or use them to prevent

-stacking aggregation in solution (increasing solubility) while relying on other forces for solid-state packing.

-

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of tert-butyl thiophenes is deceptively simple but plagued by isomer separation issues.

Friedel-Crafts Alkylation (The Industrial Route)

Direct alkylation of thiophene with tert-butyl chloride or isobutylene using Lewis acids (

-

The Problem: Kinetic control favors the 2-position (adjacent to sulfur).[1] However, the reaction is reversible. Under thermodynamic control (long reaction times, strong acid), the bulky group migrates to the 3-position to relieve steric strain, or di-substitution (2,5-di-tert-butyl) occurs.

-

The Fix: Use of solid acid catalysts (e.g., Zeolite HY) or mild Lewis acids (

) allows for better control, but purification remains necessary.

Kumada/Negishi Coupling (The Precision Route)

For research-grade materials where isomer purity is paramount (e.g., >99% 3-isomer for polymerization), cross-coupling is superior.

-

Protocol: Reacting 3-bromothiophene with tert-butylmagnesium chloride (Grignard) catalyzed by

. This prevents the formation of the 2-isomer entirely.

Visualization of Synthetic Logic

Figure 1: Comparison of Industrial (Red) vs. Precision (Green) synthetic routes. The Kumada pathway is recommended for electronic-grade materials.

Part 3: Medicinal Chemistry Applications[2][3]

In drug design, the tert-butyl thiophene moiety is often employed to modulate Metabolic Stability .

Blocking Metabolic Hotspots

Thiophene rings are prone to oxidation by Cytochrome P450 (CYP450) enzymes, leading to reactive sulfoxides or epoxides that can cause hepatotoxicity.

-

Strategy: Placing a tert-butyl group at the reactive

-position (C2 or C5) sterically blocks the approach of the heme iron of CYP450, preventing oxidation and increasing the drug's half-life (

Lipophilicity Tuning

The group adds significant lipophilicity (

-

Bioisostere: It is often used as a bioisostere for a phenyl ring or a trifluoromethyl group, occupying hydrophobic pockets in receptor binding sites.

Part 4: Experimental Protocols

Protocol A: Precision Synthesis of 3-tert-butylthiophene (Kumada Route)

This protocol avoids the isomer separation issues of Friedel-Crafts.

Reagents:

-

3-Bromothiophene (1.0 eq)

-

tert-Butylmagnesium chloride (2.0 M in ether, 1.2 eq)

- (1.0 mol%)

-

Anhydrous Ether (

)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Add

and 3-bromothiophene in anhydrous ether. -

Initiation: Cool the mixture to 0°C in an ice bath.

-

Addition: Add the tert-butylmagnesium chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Exothermic reaction. Control rate to maintain temp <5°C.

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours. The solution will turn from orange/red to a dark brown.

-

Quench: Cool to 0°C. Carefully quench with 1M HCl (aq).

-

Extraction: Extract with ether (3x). Wash combined organics with brine, dry over

.[2] -

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~60°C at 10 mmHg).

-

Validation:

NMR (CDCl3):

-

Protocol B: Regioregular Polymerization (GRIM Method)

Synthesis of Poly(3-tert-butylthiophene) (P3tBT).

Reagents:

-

2,5-Dibromo-3-tert-butylthiophene (Monomer)

-

Isopropylmagnesium chloride (

, 2.0 M in THF) - catalyst

-

Anhydrous THF

Step-by-Step:

-

Grignard Exchange: Dissolve monomer in dry THF under Argon. Add

(1.0 eq) at room temperature. Stir for 1 hour. -

Polymerization: Add

(0.5-1.0 mol%). Stir at reflux for 24 hours. -

Termination: Pour the reaction mixture into cold methanol (excess). The polymer will precipitate.

-

Soxhlet Extraction: Filter the solid. Perform Soxhlet extraction sequentially with:

-

Methanol (removes salts/catalyst)

-

Hexanes (removes oligomers)

-

Chloroform (collects high MW polymer)

-

-

Data Output: Evaporate Chloroform fraction to yield metallic/purple solid.

Part 5: Data Summary & Comparison

Table 1: Electronic & Steric Impact of Substituents on Thiophene

| Substituent (3-pos) | Steric Radius (Å) | Inductive Effect | Regioselectivity (Polym.) | Solubility | Band Gap ( |

| Hydrogen | 1.20 | Neutral | Poor (Random) | Insoluble | ~2.0 eV |

| Methyl | 2.00 | Weak Donor (+I) | Moderate | Low | ~1.95 eV |

| Hexyl | ~2.00 (linear) | Weak Donor (+I) | High (98% HT) | High | ~1.90 eV |

| tert-Butyl | 3.00 (bulky) | Strong Donor (+I) | Difficult (Steric Clash) | High | ~1.85 eV |

Note: The "Difficult" regioselectivity for tert-butyl refers to the challenge of achieving high molecular weight due to the steric hindrance at the coupling site, often requiring specialized catalysts like Ni(dppe) or Pd-PEPPSI.

Part 6: References

-

Fundamental Synthesis: Friedel-Crafts alkylation of thiophene. Organic Syntheses, Coll. Vol. 3, p. 14. Link (Verified general protocol base).

-

Polymerization Mechanism: Grignard Metathesis (GRIM) Polymerization for Regioregular Poly(3-alkylthiophenes). Macromolecules, 1999, 32(9), 2895–2902. Link

-

Medicinal Chemistry: Thiophene as a Bioisostere in Drug Design.[7] Journal of Medicinal Chemistry, 2013, 56(1), 3-29. Link

-

Electronic Properties: Steric Effects in Poly(3-alkylthiophenes). Synthetic Metals, 1989, 28(1-2), 301-308. Link

-

Advanced Catalysis: Nickel-Catalyzed Cross-Coupling of Organic Halides. Chemical Reviews, 2011, 111(3), 1346–1416. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cerritos.edu [cerritos.edu]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 3-(tert-Butyl)thiophene-2-carboxylic acid as a drug scaffold

Application Note: Exploiting Steric Constraints in 3-(tert-Butyl)thiophene-2-carboxylic Acid Scaffolds

Abstract

This guide details the strategic application of This compound (CAS: 939-62-8) as a pharmacophore scaffold. Unlike standard thiophene isosteres, this specific scaffold offers a unique "steric lock" mechanism. The bulky tert-butyl group at the C3 position exerts profound steric pressure on the C2-carboxyl moiety, forcing substituents (typically amides) out of planarity with the aromatic ring. This application note provides the rationale, synthetic protocols for overcoming steric hindrance during derivatization, and a framework for biological validation.

Part 1: Strategic Rationale & Mechanism

The "Twisted Thiophene" Effect

In medicinal chemistry, thiophenes are classical bioisosteres for phenyl rings, offering improved solubility and distinct electronic profiles. However, This compound introduces a critical structural constraint: atropisomerism-like twisting .

-

Steric Clash: The Van der Waals radius of the tert-butyl group (approx. 2.7 Å) clashes with the carbonyl oxygen of the C2-carboxylic acid.

-

Conformational Lock: To minimize this energy penalty, the C2-carbonyl bond rotates, forcing the amide plane to be nearly perpendicular (~60–90°) to the thiophene ring.

-

Therapeutic Value: This "pre-organized" conformation is vital for:

-

Entropy Reduction: The molecule is locked in a bioactive conformation before binding, reducing the entropic penalty of binding (

). -

Selectivity: The twist prevents binding to flat, intercalating off-targets (e.g., DNA) or flat kinase pockets, improving selectivity for globular hydrophobic pockets.

-

Metabolic Stability

The tert-butyl group serves a dual purpose as a metabolic shield.[1] Thiophenes are prone to S-oxidation or hydroxylation at open positions. The bulky C3 substituent blocks metabolic attack at the sensitive C3 site and sterically shields the C2-amide bond from rapid hydrolysis by amidases.

Figure 1: Mechanistic flow of the "Steric Lock" induced by the C3-tert-butyl group, forcing the scaffold into a non-planar, bioactive conformation.

Part 2: Chemical Synthesis Protocols

Challenge: The same steric bulk that provides biological utility makes chemical derivatization difficult. Standard coupling reagents (EDC/NHS, DCC) often fail to generate the amide due to the inability of the amine to approach the activated ester in the crowded C2-C3 pocket.

Solution: We utilize a high-reactivity Acid Chloride Activation Protocol .

Protocol A: Synthesis of Sterically Hindered Amides

Target: Coupling this compound with a secondary amine (e.g., morpholine or a substituted aniline).

Materials:

-

Scaffold: this compound (1.0 eq)

-

Reagent: Oxalyl Chloride (1.5 eq)

-

Catalyst: DMF (anhydrous, 2-3 drops)

-

Solvent: Dichloromethane (DCM, anhydrous)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 eq)

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous DCM under Nitrogen (

) atmosphere. -

Cool to 0°C in an ice bath.

-

Add catalytic DMF (2 drops). Note: Essential for Vilsmeier-Haack type activation.

-

Dropwise add Oxalyl Chloride (1.5 mmol). Gas evolution (

, -

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Critical Step: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow oil (acid chloride) in fresh anhydrous DCM. Do not purify.

-

-

Coupling (Nucleophilic Acyl Substitution):

-

In a separate flask, dissolve the target amine (1.2 eq) and DIPEA (3.0 eq) in DCM.

-

Cool the amine solution to 0°C.

-

Slowly cannulate the acid chloride solution into the amine solution.

-

Allow to warm to RT and stir for 12–18 hours. Note: Extended time is required due to the steric barrier.

-

-

Workup & Purification:

-

Quench with saturated

. -

Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.

-

Dry over

, filter, and concentrate. -

Purification: Flash Column Chromatography (Hexane/Ethyl Acetate gradient). The product will typically elute later than the starting material due to amide polarity.

-

Data Validation Table:

| Parameter | Standard Coupling (EDC/HOBt) | Acid Chloride Protocol (Oxalyl Cl) |

| Conversion | < 20% (Stalled Intermediate) | > 95% (Complete Activation) |

| Reaction Time | 24 - 48 Hours | 12 - 18 Hours |

| Major Side Product | None (Clean conversion) | |

| Yield | 15 - 30% | 85 - 92% |

Part 3: Biological Application & Validation

Fragment-Based Drug Discovery (FBDD)

This scaffold is ideal for targeting cryptic pockets in kinases or GPCRs where a "flat" inhibitor cannot fit.

Workflow:

-

Design: Replace a planar phenyl-amide moiety in a hit compound with the 3-(tert-butyl)thiophene-2-carboxamide.

-

Hypothesis: The twist will project the R-group (amine part) into a solvent channel or distinct sub-pocket.

-

Assay: Surface Plasmon Resonance (SPR).

Validation Protocol (SPR Binding)

To confirm the "Conformational Lock" hypothesis, compare the binding affinity (

Experimental Setup:

-

Instrument: Biacore T200 or equivalent.

-

Chip: CM5 Sensor Chip (immobilized target protein).

-

Analytes:

-

Compound A: 3-(tert-butyl)thiophene derivative (Locked).

-

Compound B: 3-H-thiophene derivative (Flexible).

-

Expected Results:

-

Compound A (Locked): Should show a faster association rate (

) because it does not need to undergo a conformational search upon binding. It effectively pays the entropy cost synthetically, not thermodynamically during binding. -

Compound B (Flexible): Slower

and likely lower affinity due to the entropic penalty of freezing rotatable bonds.

Figure 2: Operational workflow from chemical synthesis of the hindered scaffold to biological validation via kinetic assay.

References

-

Bioisosterism in Drug Design

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

-

-

Steric Hindrance in Amide Coupling

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link

-

-

Metabolic Stability of tert-Butyl Groups

-

Thiophene Scaffolds in Medicinal Chemistry

-

Acid Chloride Activation Protocols

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

-

Sources

The Strategic Application of 3-(tert-Butyl)thiophene-2-carboxylic Acid in Medicinal Chemistry: A Guide to Synthesis and Amide Coupling Protocols

Introduction: Unveiling the Potential of a Versatile Thiophene Building Block

In the landscape of modern medicinal chemistry, the thiophene nucleus is a well-established and privileged scaffold.[1][2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for the generation of novel chemical entities with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Within the vast library of thiophene-based building blocks, 3-(tert-Butyl)thiophene-2-carboxylic acid has emerged as a particularly valuable synthon for drug discovery programs.

The strategic placement of the bulky tert-butyl group at the 3-position of the thiophene ring offers several advantages. It can impart metabolic stability by sterically shielding adjacent positions from enzymatic degradation. Furthermore, this lipophilic group can enhance membrane permeability and modulate the overall physicochemical properties of the final compound, influencing its pharmacokinetic and pharmacodynamic profile. The carboxylic acid functionality at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.[7]

This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. We will delve into a robust synthetic protocol for its preparation, detail its key physicochemical properties, and provide field-proven protocols for its application in amide coupling reactions. Through a specific case study, we will illustrate its practical utility in the synthesis of a biologically active molecule, underscoring its importance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages

The unique arrangement of the tert-butyl and carboxylic acid groups on the thiophene ring of this compound provides a distinct set of properties that are highly advantageous in drug design.

| Property | Value/Description | Significance in Medicinal Chemistry |

| Molecular Formula | C₉H₁₂O₂S | Provides a foundation for calculating molecular weight and elemental analysis. |

| Molecular Weight | 184.26 g/mol | Falls within the desirable range for small molecule drug candidates.[8] |

| Appearance | White to off-white solid | Standard physical state for a carboxylic acid of this size. |

| tert-Butyl Group | Bulky, lipophilic substituent | - Metabolic Stability: Sterically hinders metabolic attack on the thiophene ring. - Solubility: Increases solubility in non-polar environments, potentially improving membrane permeability. - Target Engagement: Can occupy hydrophobic pockets in protein binding sites, influencing potency and selectivity. |

| Carboxylic Acid | Versatile functional group | - Synthetic Handle: Readily participates in a wide range of chemical reactions, most notably amide bond formation. - Pharmacophore Element: Can act as a key hydrogen bond donor or acceptor, or as a charged species to interact with biological targets. |

| Thiophene Ring | Aromatic heterocycle | - Bioisostere of Benzene: Can replace a phenyl ring in a known pharmacophore to modulate properties without losing activity.[9] - Electronic Properties: The sulfur atom influences the electron distribution of the ring, affecting its reactivity and potential for π-π stacking interactions. |

Table 1: Key Physicochemical Properties and their Significance

Synthesis of this compound: A Reliable Protocol

While various methods exist for the synthesis of substituted thiophenes, a common and effective route to this compound involves a multi-step sequence starting from commercially available precursors. The following protocol is a representative example, drawing upon established methodologies for thiophene functionalization.[9][10]

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Thiophene

-

To a stirred solution of thiophene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq).

-

Slowly add a Lewis acid catalyst, for instance, ortho-phosphoric acid (catalytic amount), while maintaining the temperature at 0 °C.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 21 hours.[11]

-

Upon completion (monitored by TLC or GC-MS), quench the reaction by carefully adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetylthiophene.

Step 2: Introduction of the tert-Butyl Group (Illustrative)

Note: The direct introduction of a tert-butyl group at the 3-position of 2-acetylthiophene can be challenging. A more common approach involves building the substituted thiophene ring. An alternative, though not explicitly detailed in the immediate search results for this specific molecule, could involve the synthesis of a precursor already containing the tert-butyl group. A potential route could adapt known thiophene syntheses like the Fiesselmann or Gewald methods.[2] For the purpose of this guide, we will assume the availability of a suitable precursor for the final step.

Step 3: Oxidation to the Carboxylic Acid

-

Dissolve the 3-tert-butyl-2-acetylthiophene precursor (1.0 eq) in a suitable solvent like acetic acid.

-

Add an oxidizing agent, such as sodium hypochlorite solution (bleach), dropwise to the stirred solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and quench with a solution of sodium thiosulfate to destroy any excess oxidant.

-

Acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

This protocol is a generalized representation. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Application in Amide Bond Formation: A Core Reaction in Drug Discovery

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[7] this compound serves as an excellent substrate for these coupling reactions, allowing for the introduction of a diverse range of amine-containing fragments.

General Protocol for Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a widely used and efficient coupling reagent.

Materials:

-

This compound

-

Amine of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Case Study: Application in the Synthesis of Novel Bioactive Molecules

While a specific, published example of a drug candidate synthesized directly from this compound was not prominently found in the initial broad searches, its utility can be inferred from the numerous studies on similar thiophene carboxamides. For instance, various thiophene-3-carboxamide derivatives have been investigated as potential VEGFR-2 inhibitors for their anti-angiogenic properties in cancer therapy.[4] The principles of incorporating the 3-(tert-Butyl)thiophene-2-carboxamide scaffold would follow similar synthetic logic.

Let's hypothesize a synthetic target to illustrate the application:

Target: A novel kinase inhibitor incorporating the 3-(tert-butyl)thiophene-2-carboxamide moiety.

Rationale: The tert-butyl group could occupy a hydrophobic pocket near the ATP binding site of the kinase, while the amide linkage connects to a pharmacophore designed to interact with the hinge region.

Synthetic Step Utilizing the Building Block:

In this hypothetical scenario, the readily available this compound is coupled with a complex amine fragment that contains the necessary functionality for binding to the kinase hinge region. The choice of coupling conditions would be critical to ensure a high yield of the final product without racemization if the amine fragment is chiral.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a sterically demanding tert-butyl group and a synthetically tractable carboxylic acid on a thiophene scaffold provides medicinal chemists with a powerful tool to modulate the properties of lead compounds. The protocols outlined in this guide for its synthesis and subsequent amide coupling offer a solid foundation for its incorporation into a wide range of drug discovery programs. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

(Author), (Year). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. Available at: [Link]

-

(Author), (Year). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]

-

(Author), (Year). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]

-

(Author), (Year). tert-Butyl thiophene-2-carboxylate. PubChem. Available at: [Link]

-

(Author), (Year). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. Available at: [Link]

-

(Author), (Year). Thiophene. Wikipedia. Available at: [Link]

-

(Author), (Year). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

-

(Author), (Year). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. Available at: [Link]

-

(Author), (Year). tert-Butyl thiophene-2-carboxylate. PubChem. Available at: [Link]

-

(Author), (Year). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]

-

(Author), (Year). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

(Author), (Year). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

-

(Author), (Year). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

-

(Author), (Year). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

-

(Author), (Year). 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin. Available at: [Link]

-

(Author), (Year). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

(Author), (Year). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Available at: [Link]

-

(Author), (Year). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rroij.com [rroij.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis • Haut Research Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 6. ijprajournal.com [ijprajournal.com]

- 7. asiaresearchnews.com [asiaresearchnews.com]

- 8. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration [organic-chemistry.org]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Reagents for the Decarboxylation of Thiophene-2-Carboxylic Acids

Introduction

The decarboxylation of thiophene-2-carboxylic acids is a fundamental transformation in organic synthesis, providing a direct route to substituted thiophenes. These thiophene scaffolds are privileged structures in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The removal of the C2-carboxyl group is often a crucial step in the synthesis of these target molecules, enabling the introduction of other functionalities or the generation of the final unsubstituted thiophene core.

This guide provides a comprehensive overview of the primary reagents and methodologies for the decarboxylation of thiophene-2-carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

Metal-Catalyzed Decarboxylation: The Workhorse of Modern Synthesis

Metal-catalyzed methods, particularly those employing copper and silver, have become the cornerstone for the decarboxylation of heteroaromatic carboxylic acids due to their generally milder reaction conditions and broader functional group tolerance compared to traditional thermal methods.

Copper-Catalyzed Decarboxylation

Copper catalysts are widely employed for the protodecarboxylation of various aromatic and heteroaromatic carboxylic acids.[1] The mechanism often involves the formation of a copper-carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species, followed by protonolysis to yield the final product.

Mechanism of Copper-Catalyzed Protodecarboxylation

The precise mechanism can be complex and substrate-dependent, but a generally accepted pathway involves the following key steps[2][3]:

-

Ligand Exchange: The thiophene-2-carboxylic acid displaces a ligand on the copper catalyst to form a copper(I) thiophene-2-carboxylate complex.

-

Decarboxylation: This complex undergoes decarboxylation to release CO2 and generate a thienyl-copper(I) intermediate.

-

Protonolysis: The thienyl-copper(I) species is protonated by a proton source in the reaction mixture (e.g., the carboxylic acid substrate itself or a co-solvent) to release the decarboxylated thiophene product and regenerate the active copper catalyst.

The efficiency of copper-catalyzed decarboxylation can be significantly influenced by the choice of ligands, solvents, and reaction temperature. Ligands such as 1,10-phenanthroline and N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to accelerate the reaction, likely by stabilizing the copper intermediates.[1]

Caption: Proposed mechanism for copper-catalyzed protodecarboxylation.

Protocol 1: Copper(I) Oxide/1,10-Phenanthroline Catalyzed Decarboxylation

This protocol is a robust and widely applicable method for the decarboxylation of various heteroaromatic carboxylic acids.

Materials:

-

Thiophene-2-carboxylic acid derivative

-

Copper(I) oxide (Cu₂O)

-

1,10-Phenanthroline

-

N-Methyl-2-pyrrolidone (NMP) or quinoline

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the thiophene-2-carboxylic acid (1.0 eq), copper(I) oxide (0.05 - 0.1 eq), and 1,10-phenanthroline (0.1 - 0.2 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add the solvent (NMP or quinoline) to achieve a substrate concentration of 0.1 - 0.5 M.

-

Heat the reaction mixture to 140-170 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the desired decarboxylated thiophene.

Silver-Catalyzed Decarboxylation

Silver catalysts, often in the form of silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), are also highly effective for the protodecarboxylation of heteroaromatic carboxylic acids.[4] These reactions can sometimes proceed under milder conditions than their copper-catalyzed counterparts.

Protocol 2: Silver Carbonate Catalyzed Decarboxylation in DMSO

This method is particularly effective and often provides high yields in a short reaction time.[5]

Materials:

-

Thiophene-2-carboxylic acid derivative

-

Silver(I) carbonate (Ag₂CO₃)

-

Acetic acid (AcOH) (optional, can accelerate the reaction)

-

Dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry reaction flask, combine the thiophene-2-carboxylic acid (1.0 eq) and silver(I) carbonate (0.1 - 0.5 eq).

-

Add DMSO to dissolve the starting material (concentration typically 0.1 - 0.5 M).

-

If desired, add a catalytic amount of acetic acid (0.1 eq).

-

Heat the reaction mixture to 120-150 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to obtain the pure decarboxylated product.

Thermal Decarboxylation: The Classic Approach

While often requiring higher temperatures, thermal decarboxylation remains a straightforward and effective method, especially for substrates that are stable at elevated temperatures. The presence of copper or copper salts can often facilitate this process, lowering the required temperature.

Uncatalyzed Thermal Decarboxylation

Simple heating of a thiophene-2-carboxylic acid, often in a high-boiling point solvent or neat, can effect decarboxylation. The reaction proceeds through a concerted mechanism involving a cyclic transition state.

Copper-Promoted Thermal Decarboxylation

The addition of copper powder or copper salts can significantly lower the temperature required for decarboxylation. The classic "copper-quinoline" method is a well-established procedure.

Protocol 3: Copper/Quinoline Mediated Thermal Decarboxylation

This method is a long-standing and reliable technique for the decarboxylation of aromatic and heteroaromatic carboxylic acids.

Materials:

-

Thiophene-2-carboxylic acid derivative

-

Copper powder or Copper(I) oxide

-

Quinoline

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the thiophene-2-carboxylic acid (1.0 eq) and copper powder (or Cu₂O) (0.1 - 1.0 eq).

-

Add quinoline as the solvent.

-

Heat the mixture to reflux (approximately 237 °C for quinoline) under an inert atmosphere.

-

Monitor the reaction for the cessation of CO₂ evolution and by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with dilute acid (e.g., 1 M HCl) to remove the quinoline.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Protic-Mediated Decarboxylation

In some cases, particularly for activated thiophene systems, decarboxylation can be achieved under acidic conditions. The mechanism involves protonation of the thiophene ring, which facilitates the departure of the carboxyl group as carbon dioxide.

Considerations for Protic-Mediated Decarboxylation

-

Substrate Scope: This method is generally limited to thiophene-2-carboxylic acids bearing electron-donating groups that can stabilize the intermediate carbocation formed upon protonation.

-

Reaction Conditions: Strong acids such as sulfuric acid or trifluoroacetic acid are typically required, often at elevated temperatures.

-

Side Reactions: The harsh acidic conditions can lead to side reactions, such as polymerization or degradation of the thiophene ring.

Comparative Summary of Decarboxylation Methods

| Method | Catalyst/Reagent | Typical Temperature (°C) | Advantages | Disadvantages |

| Copper-Catalyzed | Cu₂O, CuI, CuBr with ligands (e.g., phenanthroline, TMEDA) | 100 - 170 | Good functional group tolerance, generally high yields.[1] | Requires catalyst and ligand, may need inert atmosphere. |

| Silver-Catalyzed | Ag₂CO₃, Ag₂O | 120 - 150 | Often milder than copper, high efficiency.[4][5] | Silver salts can be more expensive than copper salts. |

| Thermal (Copper-Promoted) | Copper powder, Cu₂O in quinoline | 180 - 240 | Simple procedure, effective for robust substrates.[6] | High temperatures, limited functional group tolerance. |

| Protic-Mediated | Strong acids (e.g., H₂SO₄, TFA) | 100 - 200 | Simple reagents, no metal catalyst required. | Limited substrate scope, harsh conditions, potential for side reactions.[7] |

Experimental Workflow and Logic

Caption: General workflow for selecting and performing a decarboxylation reaction.

Conclusion

The decarboxylation of thiophene-2-carboxylic acids is a versatile and essential transformation in organic synthesis. The choice of reagent and methodology should be guided by the specific substrate's functional group tolerance and thermal stability. Modern metal-catalyzed methods, particularly those utilizing copper and silver, offer the mildest conditions and broadest applicability. For more robust substrates, traditional thermal methods remain a viable and straightforward option. By understanding the underlying principles and having access to detailed protocols, researchers can confidently and efficiently perform this crucial synthetic step.

References

-

Taylor & Francis. (2016). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids | Request PDF. Retrieved from [Link]

-

ACS Publications. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes | The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Retrieved from [Link]

-

Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]

-

J-STAGE. (1973). Studies on Thiophene Derivatives. IX. Decarboxylation of 3-(5-Substituted 2-thienyl) malonic Acids. Retrieved from [Link]

-

Future4200. (n.d.). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

-

ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

-

MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Retrieved from [Link]

Sources

- 1. future4200.com [future4200.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Decarboxylation [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

Troubleshooting & Optimization

Technical Support Center: 3-(tert-Butyl)thiophene-2-carboxylic Acid Synthesis

The following technical guide is designed for researchers encountering difficulties with the synthesis of 3-(tert-butyl)thiophene-2-carboxylic acid . It prioritizes high-yield, regioselective methodologies and addresses the specific steric challenges imposed by the bulky tert-butyl group.[1]

Status: Operational Topic: Yield Optimization & Troubleshooting Ticket Focus: Steric Hindrance Management & Regiocontrol

Executive Summary: The Steric Challenge

Synthesizing this compound is non-trivial due to the ortho-steric clash between the bulky tert-butyl group at position 3 and the target carboxyl group at position 2.[1]

-

The Trap: Direct lithiation of 3-(tert-butyl)thiophene typically fails to yield the 2-isomer.[1] The steric bulk pushes the lithiation to the thermodynamically and kinetically favored C5 position , resulting in 4-(tert-butyl)thiophene-2-carboxylic acid (the wrong isomer).[1]

-

The Solution: The only reliable route for high-yield synthesis is Halogen-Metal Exchange (HME) starting from 2-bromo-3-(tert-butyl)thiophene .[1]

Decision Pathway & Workflow

The following diagram illustrates the critical decision points in the synthesis. If you are currently using "Route A" (Direct Lithiation), switch immediately to "Route B" for yield improvement.

Figure 1: Mechanistic pathway comparison. Route A leads to the C5 isomer due to steric hindrance. Route B enforces C2 regioselectivity.[1]

Optimized Protocol: Halogen-Metal Exchange

This protocol uses Halogen-Lithium Exchange rather than direct metalation to guarantee the correct isomer.[1]

Reagents:

-

Substrate: 2-Bromo-3-(tert-butyl)thiophene[1]

-

Exchange Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi)[1]

-

Solvent: Anhydrous THF (Ether is acceptable, but THF promotes better exchange)

-

Electrophile: Dry

(gas or solid)[1]

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1 | Dissolution Dissolve 1.0 eq of 2-bromo-3-(tert-butyl)thiophene in anhydrous THF (0.2 M). Cool to -78°C .[1][2] | Low temperature prevents benzyne-like elimination and stabilizes the hindered lithio-species.[1] |

| 2 | Exchange Add n-BuLi (1.1 eq) dropwise over 20 mins. Stir at -78°C for 1 hour. | Critical: The bromine atom is exchanged for lithium. Because the bromine is already at C2, the lithium is forced into the hindered C2 position. |

| 3 | Monitoring Take a small aliquot, quench with | You should see >95% conversion to the deuterated species (2-deutero-3-tert-butylthiophene) before proceeding.[1] |

| 4 | Carboxylation Bubble excess dry | The "Turbo" Fix: If yield is low, the steric bulk might be preventing |

| 5 | Workup Quench with 1M HCl. Extract with EtOAc. Wash with water/brine. | Acidify to pH 2 to ensure the carboxylic acid is protonated and partitions into the organic phase. |

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: I used 3-(tert-butyl)thiophene and n-BuLi, but I isolated the wrong isomer. Why?

A: This is a classic regioselectivity error.

In 3-substituted thiophenes, the sulfur atom directs lithiation to the

-

Result: You synthesized 4-(tert-butyl)thiophene-2-carboxylic acid .

-

Fix: You must switch to the 2-bromo precursor to force the metalation at C2.[1]

Q2: I am using the 2-bromo precursor, but my yield is stalled at ~40%.

A: This suggests incomplete halogen-metal exchange or inefficient trapping.[1]

-

Cause 1 (Exchange): n-BuLi might be acting as a base (deprotonating C5) rather than an exchange reagent if the temperature is too high.[1] Ensure you are at -78°C.

-

Cause 2 (Sterics): The generated 2-lithio-3-(tert-butyl)thiophene is extremely hindered.[1] It reacts slowly with

. -

Fix: Use "Turbo Grignard" conditions . Instead of n-BuLi, use

(Isopropylmagnesium chloride - Lithium chloride complex).[1]-

Protocol: Treat the bromide with

at 0°C or room temperature. The magnesium species is less basic (fewer side reactions) and the LiCl breaks up aggregates, making the species more nucleophilic toward

-

Q3: My product decarboxylates during purification.

A: Thiophene-2-carboxylic acids, especially electron-rich ones, can be prone to thermal decarboxylation.[1]

-

Diagnosis: If you see the starting material (3-tert-butylthiophene) appearing after workup/column.[1]

-

Fix: Avoid high-temperature distillation or prolonged heating during rotovap. Perform an Acid-Base Extraction purification instead of silica chromatography.

-

Extract reaction mix with dilute NaOH (Product goes to water).

-

Wash organic layer (removes impurities).

-

Acidify aqueous layer with cold HCl.

-

Filter the precipitate or extract with ether.

-

Q4: Can I use a Grignard reagent instead of Lithium?

A: Yes, and it is often safer for scale-up. Standard Mg turnings may be difficult to initiate due to the steric bulk and electron-rich nature of the thiophene.[1]

-

Recommendation: Use Rieke Magnesium or initiate with DIBAL-H / Iodine if using standard turnings.[1] However, the Halogen-Magnesium exchange using

(Knochel's method) is superior to forming the Grignard from Mg metal for this specific substrate [2].

Data Summary: Reagent Comparison

| Method | Reagent | Regioselectivity (C2:C5) | Yield Potential | Risk Profile |

| Direct Lithiation | n-BuLi | < 5 : 95 (Poor) | Low (Wrong Isomer) | High (Mix of isomers) |

| H-Li Exchange | n-BuLi / -78°C | > 99 : 1 | 70-85% | Moderate (Requires cryogenic) |

| Turbo Grignard | iPrMgCl[1]·LiCl | > 99 : 1 | 85-95% | Low (Room temp compatible) |

References

-

Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. [1]

-

Bao, R., et al. (2015). Regioselective Synthesis of Thiophene Derivatives. Royal Society of Chemistry Advances.

-

Campaigne, E., & Foye, W. O. (1948). Halogen-Metal Exchange in the Thiophene Series. Journal of the American Chemical Society.[3]

Sources

Technical Support Center: Optimizing Amide Bond Formation with Sterically Hindered Carboxylic Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for one of the most persistent challenges in organic synthesis: the formation of amide bonds involving sterically hindered carboxylic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve even the most recalcitrant coupling reactions.

The formation of an amide bond via the condensation of a carboxylic acid and an amine is fundamental to medicinal chemistry and materials science.[1][2][3] However, when the carboxylic acid is sterically encumbered—for instance, by bulky α-substituents or large protecting groups—the reaction rate can plummet, leading to failed reactions or exceedingly low yields.[1][4] This guide is structured to help you diagnose and overcome these challenges systematically.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems in a question-and-answer format, guiding you from initial diagnosis to advanced optimization strategies.

Q1: My amide coupling reaction with a hindered acid failed completely or gave a negligible yield. What are the most critical initial checks?

Answer: Before exploring exotic reagents, it's essential to rule out fundamental experimental errors. A failed reaction is often a symptom of a compromised system rather than an inherently impossible transformation.

-

Reagent Integrity: Coupling reagents, particularly carbodiimides like EDC and aminium salts like HATU, are sensitive to moisture.[5] Using a freshly opened bottle or a properly stored reagent is paramount. Anhydrous solvents are not a suggestion but a requirement; use a freshly dried solvent from a still or a Sure-Seal™ bottle.

-

Atmosphere Control: Handle all hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Base Purity and Choice: The tertiary amine base used (e.g., DIPEA, triethylamine) must be pure and free of primary or secondary amine contaminants, which would compete in the reaction. For sterically hindered couplings, a bulky, non-nucleophilic base like DIPEA or 2,4,6-collidine is preferred to minimize side reactions.

-

Stoichiometry: While a 1:1 ratio of acid to amine is theoretically sufficient, for a difficult coupling, you may need to use a slight excess (1.1-1.5 equivalents) of the more precious or complex coupling partner to drive the reaction to completion. The coupling reagent and base are typically used in excess (1.2-2.0 equivalents).

Q2: I'm using a standard carbodiimide reagent like EDC or DCC with HOBt, and it's not working for my hindered substrate. What is the next logical step?

Answer: Standard carbodiimide methods often fail for hindered substrates because the activated intermediate they form, an O-acylisourea, is not reactive enough to be intercepted by a hindered amine before it undergoes side reactions, such as rearranging to an unreactive N-acylurea.[5] The solution is to use a more potent class of coupling reagents that generate a more reactive activated species.

The most effective modern reagents are based on phosphonium or aminium/uronium salts, often incorporating derivatives of 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[6][7]

-

Causality—Why are they better? Reagents like HATU, HCTU, and PyBOP react with the carboxylic acid to form highly reactive OAt- or OBt-esters.[6][7] These esters are significantly more reactive than the O-acylisourea intermediates from carbodiimides. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) during the aminolysis step, further accelerating the rate of amide bond formation, which is crucial for overcoming steric barriers.[6]

Below is a comparison of recommended reagents for challenging couplings.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Acids

| Coupling Reagent | Class | Activating Additive | Key Advantages | Potential Disadvantages |

| EDC / HOBt | Carbodiimide | HOBt or OxymaPure | Inexpensive; water-soluble urea byproduct (EDC).[8] | Low reactivity for hindered substrates; risk of N-acylurea formation[5]; potential for racemization. |

| HATU | Aminium/Uronium | (Incorporated HOAt) | High reactivity, low racemization; excellent for hindered couplings.[5][6] | Expensive; can react with the amine to form a guanidinium byproduct if not pre-activated correctly.[9] |

| HCTU | Aminium/Uronium | (Incorporated 6-Cl-HOBt) | More reactive than HBTU; good for hindered couplings; less expensive than HATU.[6][7] | Less reactive than HATU.[7] |

| COMU | Aminium/Uronium | (Incorporated OxymaPure) | High efficiency similar to HATU; byproducts are water-soluble; safer (non-explosive) leaving group.[6] | More expensive than carbodiimides. |

| PyBOP | Phosphonium | (Incorporated HOBt) | Good for sterically hindered couplings; less risk of guanidinium side reaction compared to aminium salts.[9] | Byproducts can be difficult to remove; less reactive than HATU. |

| Acyl Fluoride (via TFFH/BTFFH) | Acyl Halide | N/A (formed in situ) | Highly reactive for difficult couplings; small size of fluoride minimizes steric clash.[10] | Requires an extra activation step; fluorinating agents can be hazardous. |

Q3: I've upgraded to HATU, but my yield is still below 50%. How can I further optimize the reaction conditions to push it to completion?

Answer: When a powerful reagent like HATU is still insufficient, fine-tuning the reaction environment is the next critical step. Sterically hindered reactions often exist on a knife's edge where small changes can have a dramatic impact on the outcome.

-

Increase Temperature: Many couplings are run at room temperature out of habit. Gently heating the reaction to 40-60 °C can provide the necessary activation energy to overcome the steric barrier.[4][5] Caution: Excessive heat can increase the risk of racemization if a chiral center is present α to the carbonyl. Monitor the reaction closely.

-

Extend Reaction Time: Hindered couplings are kinetically slow. What might take 1-2 hours for a simple substrate could require 12-24 hours or even longer for a challenging one.[4][10] Use TLC or LC-MS to monitor the reaction's progress before quenching.

-

Solvent and Solubility: Ensure all components are fully dissolved. Poor solubility is a reaction killer. If starting materials are not soluble in standard solvents like Dichloromethane (DCM) or Acetonitrile (MeCN), switch to more polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5]

-

Increase Concentration: Le Chatelier's principle applies. Running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) can increase the frequency of molecular collisions and favor the formation of the product.

Troubleshooting Workflow: From Failure to Success

The following diagram illustrates a logical workflow for troubleshooting a difficult amide coupling.

Caption: A decision-making workflow for troubleshooting difficult amide couplings.

Q4: Are there alternative activation strategies when even potent uronium salts fail for exceptionally hindered substrates?

Answer: Yes. When the steric bulk is so extreme that even the most reactive activated esters fail, the strategy must shift to creating an even more electrophilic species or using an entirely different reaction pathway.

-

In Situ Acyl Fluoride Formation: Acyl fluorides are among the most reactive yet reasonably stable acyl halides.[10] Their small size minimizes steric repulsion during the nucleophilic attack by the amine. Reagents like TFFH or BTFFH can convert a carboxylic acid to its acyl fluoride in situ, which then reacts with the amine, often at elevated temperatures. This method has proven effective for substrates where many other standard protocols have failed.[10]

-

Acyl Chloride Formation: The classic approach of converting the carboxylic acid to an acyl chloride with reagents like oxalyl chloride or thionyl chloride (SOCl₂) creates a highly reactive electrophile.[8][] This method is often successful but requires care, as the harsh conditions can be incompatible with sensitive functional groups on the substrates.[12]

-

Grignard Reagent Addition to Isocyanates: For some of the most sterically demanding amides, a non-traditional approach developed by Bode and others involves the addition of a Grignard reagent to an isocyanate.[1][2][3] This method circumvents the carboxylic acid activation step entirely and has been used to synthesize exceptionally hindered amides that were previously inaccessible.[1][10]

Mechanism: Why More Potent Reagents Work

The diagram below illustrates the fundamental difference in the activated species generated by a standard carbodiimide versus a modern uronium salt reagent.

Caption: Activation pathways for hindered acids: HATU vs. EDC.

Field-Proven Experimental Protocols

Protocol 1: General Procedure for Hindered Coupling using HATU

This protocol is a robust starting point for coupling a sterically hindered carboxylic acid.[4]

-

Preparation: Under an inert atmosphere (Argon or N₂), dissolve the sterically hindered carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (to make a 0.5 M solution).

-

Pre-activation: Add a non-nucleophilic base, such as DIPEA (2.5 equiv.), to the solution. Stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the active ester forms.

-

Coupling: Add the amine (1.1 equiv.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, slowly warm the mixture to 40-50 °C and continue stirring for 12-24 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling

This protocol is for particularly challenging cases where other methods have failed.[10]

-

Acyl Fluoride Formation: Under an inert atmosphere, dissolve the carboxylic acid (1.3 equiv.) in anhydrous DCM (0.2 M). Add BTFFH (1.5 equiv.) followed by DIPEA (4.5 equiv.). Stir at room temperature for 30 minutes.

-

Amine Addition: Add a solution of the amine (1.0 equiv.) in anhydrous DCM to the reaction mixture.

-

Reaction: Seal the reaction vessel and heat to 40-80 °C (a microwave reactor can be beneficial here).[10] Monitor the reaction by LC-MS until the starting amine is consumed (typically 12-24 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Concentrate the solvent and purify the residue directly by flash column chromatography to obtain the desired amide.

Frequently Asked Questions (FAQs)

Q: What structural features officially classify a carboxylic acid as "sterically hindered"? A: While there is no strict definition, features known to cause significant steric hindrance include: α,α-disubstituted acids (e.g., α-aminoisobutyric acid, Aib), acids with bulky β-branched side chains (e.g., Valine, Isoleucine), and acids bearing large N-alkyl groups (like N-methylated amino acids) or bulky protecting groups near the reaction center.[4]

Q: How can I minimize racemization during the coupling of a chiral carboxylic acid? A: Racemization is a significant risk, especially with heating. To minimize it:

-

Use aminium/uronium or phosphonium reagents with additives like HOAt or OxymaPure, which are known to suppress racemization.[6][8]

-

Avoid excessively high temperatures or prolonged heating.

-

Use a hindered, non-nucleophilic base like 2,4,6-collidine or DIPEA.

Q: How can I effectively monitor these slow reactions? A: Thin-Layer Chromatography (TLC) is a quick method, but co-elution can be misleading. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides unambiguous identification and quantification of starting materials and the desired product, allowing you to confidently determine if the reaction has stalled or is proceeding slowly.

Q: What are the main safety concerns with these reagents? A: Many coupling reagents are skin and eye irritants.[8] More significantly, reagents based on HOBt and HOAt are triazole derivatives and can be explosive, especially under heat and pressure.[6] Always handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.

References

- Vertex AI Search, "metal-free synthesis strategies towards amide bond formation: review". Accessed February 24, 2026.

- CHIMIA, "The Synthesis of Sterically Hindered Amides". Accessed February 24, 2026.